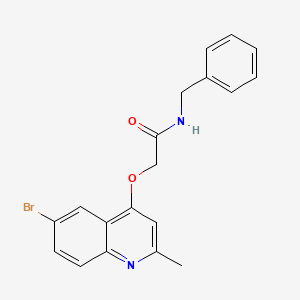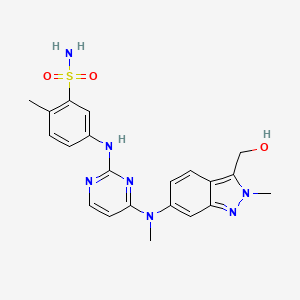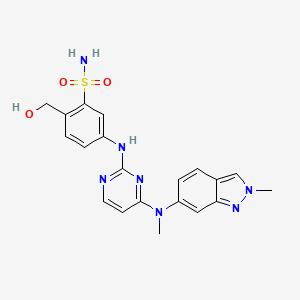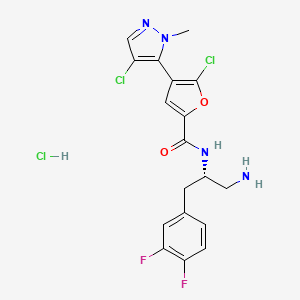
GSK366A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK366A is a novel anti-TB agent against Mycobacterium tuberculosis and Mycobacterium bovis BCG, targeting MmpL3 and inhibiting EchA6.
Scientific Research Applications
Gene Set Enrichment Analysis in Cancer Studies :
- Subramanian et al. (2005) presented Gene Set Enrichment Analysis (GSEA), a method for interpreting gene expression data focusing on gene sets related to biological function or regulation. This method could be relevant for understanding the mechanisms of action of GSK366A in gene expression studies, particularly in cancer research (Subramanian et al., 2005).
Graph Signal Processing in Biological Data Analysis :
- Ortega et al. (2017) discussed Graph Signal Processing (GSP) and its application in processing and analyzing biological data. GSP might be used to analyze data related to GSK366A's impact in various biological systems (Ortega et al., 2017).
Genome Sequence Archives for Diverse Data Types :
- Chen et al. (2021) explored the Genome Sequence Archive (GSA) family, a set of resources for archiving raw sequence data. This could be relevant for storing and analyzing sequence data related to GSK366A research (Chen et al., 2021).
Gene Set Analysis for Gene Expression Data :
- Luo et al. (2009) introduced the Generally Applicable Gene-set Enrichment (GAGE) method for gene expression data analysis, which could be useful for analyzing GSK366A's effects on gene expression patterns (Luo et al., 2009).
Gene Therapy for ADA-SCID :
- Aiuti et al. (2017) discussed gene therapy for ADA-SCID and its approval in Europe. While not directly related to GSK366A, this paper provides insight into the regulatory and scientific processes for novel therapies, which could be relevant for GSK366A's development (Aiuti et al., 2017).
Glycogen Synthase Kinase 3 (GSK-3) in Cell Regulation :
- Doble and Woodgett (2003) examined Glycogen Synthase Kinase 3 (GSK-3), a multifunctional enzyme involved in numerous cell functions. This paper could provide background information on kinase activity, which may be relevant to understanding GSK366A's role in similar pathways (Doble & Woodgett, 2003).
Insulin Signalling Pathway and GSK3 :
- Lizcano and Alessi (2002) discussed the insulin signalling pathway and the role of GSK3. This information could be pertinent to understanding the signaling pathways in which GSK366A may be involved (Lizcano & Alessi, 2002).
GSK-3β Inhibitors in Organ Injury/Dysfunction :
- Dugo et al. (2005) researched GSK-3β inhibitors and their effects on organ injury and dysfunction. Insights from this study might be relevant to potential therapeutic applications of GSK366A (Dugo et al., 2005).
properties
CAS RN |
1403602-59-4 |
|---|---|
Product Name |
GSK366A |
Molecular Formula |
C24H25F3N4O2 |
Molecular Weight |
458.49 |
IUPAC Name |
5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-methoxy-benzylamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-3-15-4-8-17(9-5-15)20-12-21(24(25,26)27)31-22(30-20)19(14-29-31)23(32)28-13-16-6-10-18(33-2)11-7-16/h4-11,14,20-21,30H,3,12-13H2,1-2H3,(H,28,32)/t20-,21+/m1/s1 |
InChI Key |
YSDVNFWVVPHGFX-RTWAWAEBSA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=CC=C(OC)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK366A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)



![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)

![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)